N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine
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Overview
Description
N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features a quinoxaline core, which is a nitrogen-containing heterocyclic structure, linked to a morpholinopyridine moiety through a methyl bridge.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoline-based compounds, which share a similar structure, have been known for their antimalarial, antimicrobial, and anticancer activities . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine , suggesting a potential interaction with these proteins.
Biochemical Pathways
Quinoline-based compounds have been reported to interact with the pi3k/akt/mtor signaling pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .
Pharmacokinetics
It was reported that all the compounds in a study involving quinoline amines are predicted to satisfy the adme profile .
Result of Action
Quinoline-based compounds have been reported to show remarkable cytotoxicity values when compared to doxorubicin in mcf-7 cell lines .
Action Environment
The synthesis of similar compounds often involves specific environmental conditions, such as temperature and solvent type .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core or the morpholinopyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Olaquindox: Another quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Atinoleutin: Known for its antimicrobial activity.
Levomycin: Used in the treatment of bacterial infections.
Carbadox: An antibiotic used in veterinary medicine.
Uniqueness
N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a quinoxaline core with a morpholinopyridine moiety allows for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-4-yl)methyl]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-4-16-15(3-1)20-13-17(22-16)21-12-14-5-6-19-18(11-14)23-7-9-24-10-8-23/h1-6,11,13H,7-10,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNQKFCVWGBLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)CNC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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